![molecular formula C11H11N3O2S B3083091 4-(Thiophen-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid CAS No. 1135901-64-2](/img/structure/B3083091.png)
4-(Thiophen-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
Vue d'ensemble
Description
The compound “4-(Thiophen-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid” is a heterocyclic compound. It contains a thiophene ring, which is a five-membered ring with one sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . The imidazole ring in the compound is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Applications De Recherche Scientifique
Medicinal Chemistry
Thiophene and its substituted derivatives, which include the mentioned compounds, are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Anti-inflammatory and Anti-psychotic Applications
These compounds are remarkably effective with respect to their biological and physiological functions such as anti-inflammatory and anti-psychotic .
Anti-arrhythmic and Anti-anxiety Applications
They also show anti-arrhythmic and anti-anxiety properties .
Anti-fungal and Antioxidant Applications
These compounds have been proven to be effective as anti-fungal and antioxidant agents .
Estrogen Receptor Modulating and Anti-mitotic Applications
They have applications in estrogen receptor modulating and anti-mitotic .
Anti-microbial and Kinases Inhibiting Applications
These compounds are effective in anti-microbial applications and kinases inhibiting .
Anti-cancer Applications
They have been reported to have anti-cancer properties . For example, some synthesized derivatives showed greater inhibitory effect against certain organisms .
Material Science Applications
Apart from medicinal applications, these compounds also have applications in material science . For example, they have been used in the synthesis of anticancer agents and anti-atherosclerotic agents .
Mécanisme D'action
Target of Action
It’s known that 1,4-disubstituted imidazoles, which are structurally similar to this compound, function as inhibitors of enoyl acyl carrier protein reductase (fabi) . FabI is an essential enzyme in the fatty acid synthesis pathway of bacteria, making it a potential target for antibacterial agents .
Mode of Action
Based on its structural similarity to 1,4-disubstituted imidazoles, it can be hypothesized that it may interact with its targets (like fabi) and inhibit their function . This inhibition could lead to disruption of essential biochemical processes in the target organisms, such as fatty acid synthesis.
Biochemical Pathways
The compound likely affects the fatty acid synthesis pathway, given its potential role as a FabI inhibitor . By inhibiting FabI, it could prevent the conversion of trans-2-enoyl-ACP to acyl-ACP, a critical step in the fatty acid synthesis pathway. This disruption could lead to downstream effects, such as impaired cell membrane synthesis and function in bacteria.
Result of Action
The result of the compound’s action would likely be the inhibition of fatty acid synthesis in bacteria, leading to impaired cell membrane function and potentially cell death . This could make the compound effective as an antibacterial agent.
Propriétés
IUPAC Name |
4-thiophen-3-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c15-11(16)8-3-7-10(13-5-12-7)9(14-8)6-1-2-17-4-6/h1-2,4-5,8-9,14H,3H2,(H,12,13)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PINMDTPEPNPDGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(C2=C1NC=N2)C3=CSC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Thiophen-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



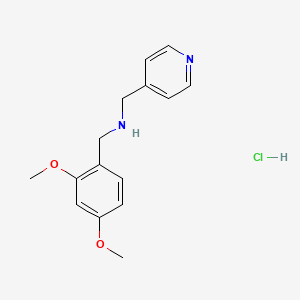


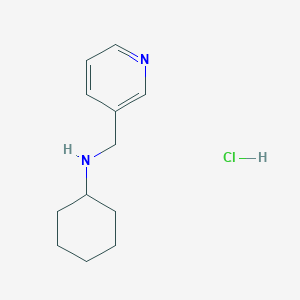
![[2-(3,4-Dimethoxy-phenyl)-ethyl]-(1-methyl-1H-pyrrol-2-ylmethyl)-amine hydrochloride](/img/structure/B3083033.png)
![Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine oxalate](/img/structure/B3083052.png)
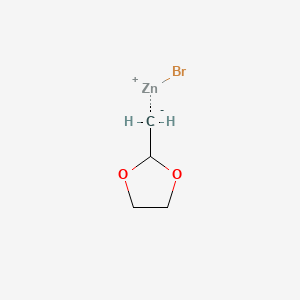

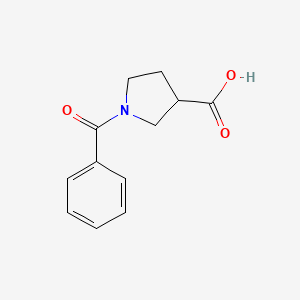
![4-(3-Phenoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3083085.png)
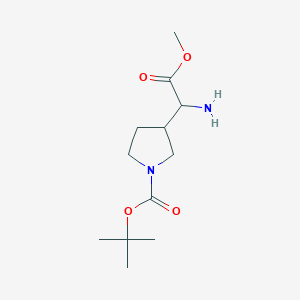
![Ethanol, 2-[(6-bromo-4-quinazolinyl)ethylamino]-](/img/structure/B3083111.png)
![[4-(Aminomethyl)benzyl]dimethylamine dihydrochloride](/img/structure/B3083121.png)
![4-(3,4-Dichlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3083126.png)